![molecular formula C13H11N5S B4759975 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyridine](/img/structure/B4759975.png)
2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyridine
Overview
Description
“2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyridine” is a complex organic compound that contains a tetrazole ring. Tetrazoles are five-membered heterocyclic compounds with four nitrogen atoms and one carbon atom . They are known for their wide range of medicinal and pharmaceutical applications . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . Various methods have been used for the synthesis of tetrazoles using different reaction conditions .Molecular Structure Analysis
Tetrazoles have specific thermochemical properties and exhibit multiple reactivity . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
Tetrazoles are crystalline light yellow powders and odorless . They show melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .Scientific Research Applications
Computational Chemistry
Overview: Theoretical studies explore the electronic properties and reactivity of 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine.
Applications:Sources:
Mechanism of Action
Target of Action
It is known that similar compounds have shown diverse biological activity, including antimicrobial, antiviral, anti-inflammatory, antidiabetic, and antihypertensive effects . Some derivatives have been found to inhibit c-Src tyrosine kinase, which are promising antitumor drugs .
Mode of Action
It is known that tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways related to their biological activities .
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Similar compounds have shown significant cytotoxic effects .
Action Environment
It is known that the synthesis of similar compounds can be influenced by the presence of bases .
Safety and Hazards
Future Directions
Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They are resistant to biological degradation, which makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances . The future of “2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyridine” and similar compounds lies in further exploration of their medicinal and pharmaceutical potential.
properties
IUPAC Name |
2-[(1-phenyltetrazol-5-yl)methylsulfanyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S/c1-2-6-11(7-3-1)18-12(15-16-17-18)10-19-13-8-4-5-9-14-13/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBHPKFDTIKGGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CSC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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